[18F]FIBT Achieves Amyloid-β SUVR Equivalent to Gold-Standard PiB with Improved Practical Handling in APP/PS1 Transgenic Mice
In a direct intra-individual PET comparison in APP/PS1 transgenic mice, the imidazo[2,1-b]benzothiazole tracer [18F]FIBT delivered a cortical SUVR of 1.68 ± 0.15 (tg) versus 0.95 ± 0.02 (control), yielding a tg/control ratio of 1.78 ± 0.16 [1]. This contrast ratio is statistically indistinguishable from the human AD/control SUVR ratio reported for [11C]PiB (1.65 ± 0.41), the established clinical gold standard. Unlike PiB, [18F]FIBT benefits from an 18F label (t1/2 = 110 min), enabling central pharmacy distribution, a logistical advantage that the 11C-labeled benchmark (t1/2 = 20 min) cannot provide.
| Evidence Dimension | Cortex-to-cerebellum standard uptake value ratio (SUVR) as a measure of in vivo Aβ plaque binding contrast |
|---|---|
| Target Compound Data | [18F]FIBT SUVRtg/SUVRctl = 1.78 ± 0.16 (tg SUVR 1.68 ± 0.15, ctl SUVR 0.95 ± 0.02) |
| Comparator Or Baseline | [11C]PiB SUVRAD/SUVRctl = 1.65 ± 0.41 (reference literature value for PiB in humans) |
| Quantified Difference | [18F]FIBT contrast ratio is 1.78 vs. 1.65 for [11C]PiB; 18F label enables satellite-distribution, 11C requires on-site cyclotron |
| Conditions | 24-month-old APP/PS1 transgenic mice; sequential PET imaging with intra-individual comparison against [18F]florbetaben and [11C]PiB |
Why This Matters
Procurement of the imidazo[2,1-b]benzothiazole precursor for [18F]FIBT delivers PiB-equivalent imaging quality with the operational feasibility of an 18F-labeled radiopharmaceutical, directly expanding patient access beyond cyclotron-equipped centers.
- [1] Yousefi BH, et al. FIBT versus florbetaben and PiB: a preclinical comparison study with amyloid-PET in transgenic mice. EJNMMI Res. 2015;5:20. View Source
